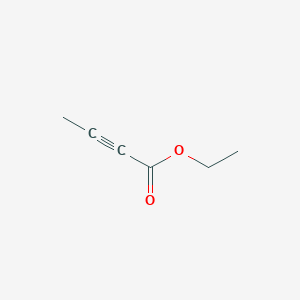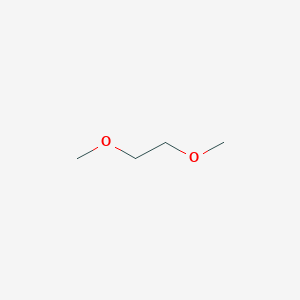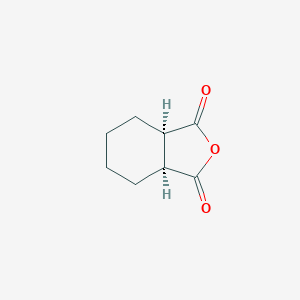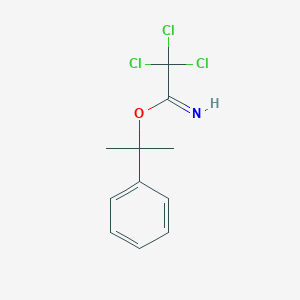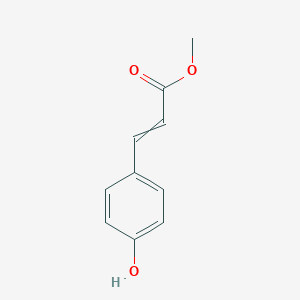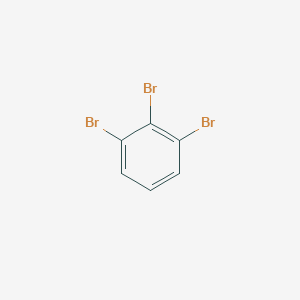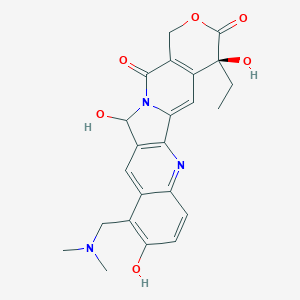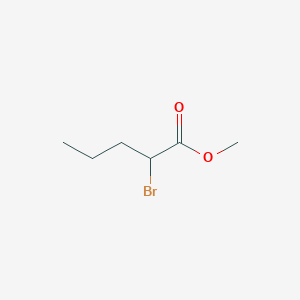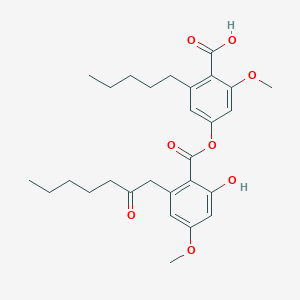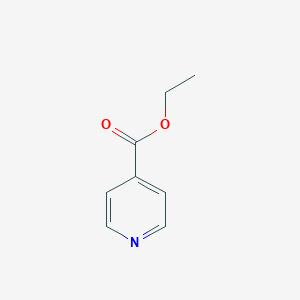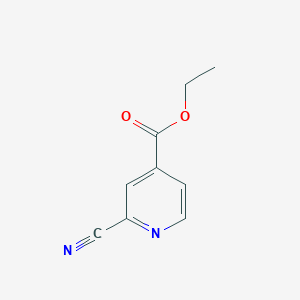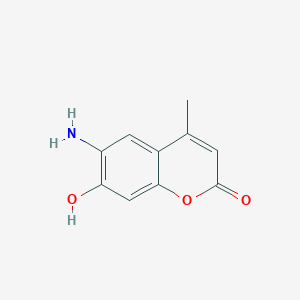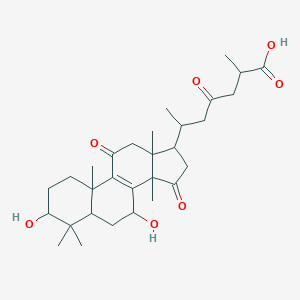
甘露聚糖酸B
科学研究应用
灵芝酸 B 具有广泛的科学研究应用:
化学: 它作为一种有价值的化合物,用于研究三萜类化合物的生物合成和开发具有改进特性的合成类似物.
生物学: 研究重点是其在调节生物通路中的作用及其作为各种生物系统中生物活性分子的潜力.
作用机制
灵芝酸 B 通过多个分子靶点和途径发挥其作用:
生化分析
Biochemical Properties
Ganoderic acid B plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, ganoderic acid B inhibits the activation of Epstein-Barr virus (EBV) antigens by acting as a telomerase inhibitor . Additionally, it has been shown to moderately inhibit HIV-1 protease, thereby affecting viral replication . These interactions highlight the compound’s potential in antiviral therapies.
Cellular Effects
Ganoderic acid B exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ganoderic acid B has been found to induce apoptosis in cancer cells by regulating the expression of apoptosis-related genes and proteins . It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of ganoderic acid B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, ganoderic acid B inhibits the activity of certain cytochrome P450 enzymes involved in the biosynthesis of sterols . This inhibition affects the production of sterols, which are essential components of cell membranes and precursors for steroid hormones.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ganoderic acid B change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that ganoderic acid B remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of ganoderic acid B vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, ganoderic acid B can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ganoderic acid B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized through the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway involves multiple steps, including the conversion of acetyl-CoA to mevalonate and the subsequent formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) . These intermediates are further processed to produce ganoderic acid B and other related compounds.
准备方法
合成路线及反应条件: 灵芝酸 B 主要通过灵芝的栽培获得。 灵芝酸的生物合成涉及甲羟戊酸途径,其中乙酰辅酶 A 转化为各种中间体,最终形成三萜类化合物 . 初始底物乙酰辅酶 A 通过乙酰辅酶 A 乙酰转移酶缩合生成 3-羟基-3-甲基戊二酰辅酶 A,然后在 3-羟基-3-甲基戊二酰辅酶 A 还原酶的作用下还原生成甲羟戊酸 .
工业生产方法: 灵芝酸 B 的工业生产涉及在受控条件下培养灵芝。 采用深层发酵和固态发酵等技术来提高灵芝酸的产量 . 基因工程和代谢途径优化也在探索中,以提高生产效率 .
化学反应分析
反应类型: 灵芝酸 B 经历多种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物以增强其药理特性至关重要 .
常用试剂及条件:
主要产物: 这些反应形成的主要产物包括灵芝酸 B 的各种衍生物,具有增强的生物活性。 这些衍生物正在研究其潜在的治疗应用 .
相似化合物的比较
灵芝酸 B 与其他类似化合物进行比较,如灵芝酸 A、灵芝酸 C 和灵芝多糖酸:
灵芝酸 A: 结构相似,但在特定官能团上有所不同,导致生物活性存在差异.
灵芝酸 C: 另一种具有不同药理特性的三萜类化合物.
灵芝多糖酸: 来自灵芝的一组三萜类化合物,具有不同的结构特征和生物活性.
灵芝酸 B 因其药理作用的独特组合及其在治疗应用中的潜力而脱颖而出。
属性
IUPAC Name |
6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-22,32,34H,8-14H2,1-7H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLEHFGBRFRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganoderic acid B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81907-61-1 | |
| Record name | Ganoderic acid B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


